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The table below summarizes key single-dose pharmacokinetic parameters for Besifovir's major metabolites

in subjects with normal renal function, based on a study where subjects received a single 150 mg oral dose

[1].

Pharmacokinetic

LB80331 (Major Metabolite)

LB80317 (Active Metabolite)

Parameter

Cmax 397 ng/mL Information not specified in sources
Tmax 2.0 hours Information not specified in sources
Half-life (T%) 3.0 hours Information not specified in sources

AUC

Primary Excretion Route

Reported but value not specified in
sources

Renal

Besifovir Metabolic Pathway

Reported but value not specified in
sources

Renal

The following diagram illustrates the metabolic activation and renal excretion pathway of Besifovir.
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Figure 1: Metabolic activation and excretion pathway of Besifovir.

Besifovir dipivoxil maleate is an orally administered prodrug [2]. After ingestion, it undergoes rapid
hydrolysis in the body to form its major metabolite, LB80331, which is the primary form measured in
plasma [3]. LB80331 is then further metabolized into the active form, LB80317, a guanosine nucleotide
analog that is phosphorylated to its active triphosphate state within cells [2] [4]. This active metabolite
competes with natural nucleotides, incorporates into the viral DNA chain, and causes premature termination,
thereby inhibiting the hepatitis B virus (HBV) DNA polymerase/reverse transcriptase [2] [4]. The drug and

its metabolites are primarily eliminated via renal excretion [3].
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Impact of Renal Function on Pharmacokinetics

Renal function significantly influences the plasma exposure and clearance of Besifovir's metabolites, as
shown in the table below. Data comes from a single-dose (150 mg) study comparing subjects with impaired

renal function to those with normal function [1].

Renal Function LB80331 AUC (Fold LB80317 AUC (Fold i
Recommendation

Group Increase vs. Normal) Increase vs. Normal)

Normal Baseline (1.0) Baseline (1.0) Standard dosing

Mild Impairment  1.5-fold 1.8-fold Caution advised

Moderate 2.5-fold 3.2-fold Dosage adjustment

Impairment suggested

Severe 4.5-fold 6.2-fold Dosage adjustment

Impairment required

The increase in plasma exposure (AUC) is accompanied by a corresponding decrease in renal clearance for
both metabolites [1]. The ratios of renal clearance to the estimated glomerular filtration rate (eGFR) were
consistent across groups, confirming that renal excretion is a major elimination pathway and that dosage

adjustment is necessary for patients with moderate to severe renal impairment [1].

Key Experimental Protocols

The data summarized above were derived from specific clinical study designs. Here are the methodologies

for the key experiments cited.

Single-Dose PK Study in Subjects with Varying Renal Function
[1]

¢ Objective: To evaluate the effect of renal impairment on the pharmacokinetics of Besifovir.
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e Study Design: An open-label, single-dose, parallel-group clinical study.

e Subjects: Adults with normal renal function and those with mild, moderate, or severe renal
impairment.

¢ Dosing: A single oral dose of 150 mg besifovir dipivoxil.

e Sample Collection: Serial blood and urine samples were collected for up to 72 hours after dosing.

¢ Analysis: Pharmacokinetic parameters (including AUC, Cmax, Tmax, half-life, and renal clearance)
for LB80331 and LB80317 were calculated and compared across the different renal function groups.

Long-Term Efficacy and Safety Trial [5]

¢ Objective: To investigate the long-term efficacy of BSV in reducing hepatocellular carcinoma (HCC)
development compared to other antivirals.

e Study Design: A retrospective cohort study.

e Cohort: Treatment-naive patients with CHB who initiated antiviral therapy (BSV, entecavir, TAF, or
TDF) between 2017 and 2022.

e Data Analysis: The incidence and hazard ratio of HCC development were calculated over a median
follow-up period of 38.6 months. Statistical analyses included stabilized inverse probability of
treatment weighting and propensity score matching to balance baseline characteristics between
treatment groups.

Conclusion for Researchers

Besifovir is a prodrug with a predictable pharmacokinetic profile, characterized by rapid conversion to active
metabolites that are primarily cleared renally [3]. Its efficacy in viral suppression is non-inferior to entecavir
and tenofovir, with a potentially more favorable impact on HCC risk in some studies and a superior bone and
renal safety profile than TDF [5] [6]. The primary consideration for clinicians and developers is the necessity
for dose adjustment in patients with moderate to severe renal impairment [1]. The most common
adverse event is carnitine depletion, which necessitates concomitant carnitine supplementation during

treatment [6] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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